Technical Guide: Physical Properties of 2-(Benzyloxy)ethanamine Hydrochloride
Technical Guide: Physical Properties of 2-(Benzyloxy)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzyloxy)ethanamine hydrochloride is a primary amine that features a benzyl ether functional group. This compound serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other bioactive molecules. A thorough understanding of its physical properties is essential for its effective handling, characterization, and application in research and development. This technical guide provides a comprehensive overview of the known physical properties of 2-(Benzyloxy)ethanamine hydrochloride, outlines standard experimental protocols for their determination, and presents a logical workflow for its chemical characterization.
Core Physical Properties
The physical characteristics of 2-(Benzyloxy)ethanamine hydrochloride are pivotal for its use in synthetic chemistry and drug design. These properties dictate the choice of appropriate solvents, reaction conditions, and purification methods.
Data Presentation
The quantitative physical and chemical data for 2-(Benzyloxy)ethanamine hydrochloride are summarized in the table below for ease of reference and comparison.
| Property | Value | Source(s) |
| Chemical Name | 2-(Benzyloxy)ethanamine hydrochloride | [1] |
| CAS Number | 10578-75-3 | [1][2] |
| Molecular Formula | C₉H₁₄ClNO | [1] |
| Molecular Weight | 187.67 g/mol | [2][3] |
| Appearance | Off-white solid | [3] |
| Melting Point | 142 °C | [2][3] |
| Boiling Point | 240.6 °C at 760 mmHg | [3] |
| Solubility | Quantitative data for the hydrochloride salt in common laboratory solvents is not readily available in the cited sources. The free base, 2-(Benzyloxy)ethanamine, is soluble in many organic solvents such as ethanol, toluene, and dichloromethane.[4] It is also soluble in DMSO.[5] | |
| ¹H-NMR (400 MHz, DMSO-d₆) | δ 3.01 (t, J=5.20 Hz, 2H), 3.63 (t, J=5.60 Hz, 2H), 4.54 (s, 2H), 7.35-7.36 (m, 5H), 8.01 (bs, 3H) | [3] |
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical research. The following sections detail standardized methodologies for measuring the key physical constants of a solid compound like 2-(Benzyloxy)ethanamine hydrochloride.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range typically suggests a high degree of purity, whereas a broad melting range often indicates the presence of impurities.
Methodology:
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Sample Preparation: A small quantity of the dry, crystalline 2-(Benzyloxy)ethanamine hydrochloride is finely powdered. This powder is then packed into a capillary tube to a height of 2-3 mm.[6]
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Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus, adjacent to a thermometer or a digital temperature probe.[1]
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Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[7]
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Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of hydrogen atoms.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of 2-(Benzyloxy)ethanamine hydrochloride is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, as reported in the literature) in an NMR tube.[3][8] A common solvent choice for many organic compounds is deuterated chloroform (CDCl₃).[8]
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: The ¹H-NMR spectrum is acquired using a standard pulse sequence. Key acquisition parameters, such as the number of scans, relaxation delay, and pulse width, are optimized to ensure a good signal-to-noise ratio.[8]
-
Data Processing and Analysis: The resulting Free Induction Decay (FID) is Fourier transformed. The spectrum is then phased, and the baseline is corrected. The chemical shifts (δ) are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.[9] The integration of the signals provides the relative ratio of the different types of protons, and the splitting patterns (multiplicity) reveal information about neighboring protons.[10]
Visualization of Characterization Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of a chemical compound such as 2-(Benzyloxy)ethanamine hydrochloride.
Caption: Workflow for Synthesis and Characterization.
References
- 1. pennwest.edu [pennwest.edu]
- 2. byjus.com [byjus.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 8. books.rsc.org [books.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scribd.com [scribd.com]
